![molecular formula C14H12N2OS B1303247 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile CAS No. 306980-92-7](/img/structure/B1303247.png)
5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile
Overview
Description
5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile: is an organic compound with the molecular formula C14H12N2OS and a molecular weight of 256.33 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, a sulfanyl group, and a benzenecarbonitrile moiety. It is a solid at room temperature with a melting point of 120-121°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile typically involves the reaction of 4-methoxythiophenol with 5-amino-2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties:
One of the most significant applications of 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile lies in its potential as an antiviral agent. It has been studied for its effectiveness against various viral infections, particularly in the context of HIV treatment. The compound is structurally similar to Etravirine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy. Research indicates that modifications of this compound can lead to enhanced antiviral activity and reduced resistance profiles compared to existing therapies .
Cancer Research:
The compound has shown promise in cancer research due to its ability to inhibit specific cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Pharmacology
Neuropharmacological Effects:
Recent studies have explored the neuropharmacological properties of this compound, particularly its interaction with various neurotransmitter systems. The compound has been evaluated for its effects on pain modulation and has shown potential as an analgesic agent in preclinical models. Its ability to penetrate the central nervous system enhances its therapeutic profile for treating neuropathic pain .
Toxicological Studies:
As with any new compound, understanding the toxicological profile is crucial. Initial studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, but further comprehensive studies are necessary to evaluate long-term effects and potential side effects .
Material Science
Synthesis of Novel Materials:
In addition to its biological applications, this compound is being investigated for its utility in material science. Its chemical properties allow for the synthesis of novel polymers and composites with enhanced mechanical and thermal stability. These materials could find applications in various industries, including electronics and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amino groups may play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Amino-2-[(4-methylphenyl)sulfanyl]-benzenecarbonitrile
- 5-Amino-2-[(4-ethoxyphenyl)sulfanyl]-benzenecarbonitrile
- 5-Amino-2-[(4-chlorophenyl)sulfanyl]-benzenecarbonitrile
Comparison:
- Uniqueness: The presence of the methoxy group in 5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Reactivity: The methoxy group can participate in additional reactions, such as O-demethylation, which is not possible with the methyl or ethoxy analogs.
- Applications: The specific substituents on the phenyl ring can significantly alter the compound’s biological activity and potential applications in various fields.
Biological Activity
5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with an amino group, a sulfanyl group, and a methoxyphenyl moiety, contributing to its unique chemical properties. Its molecular formula is C11H12N2OS.
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, influencing signaling pathways and gene expression. The sulfanyl group can participate in redox reactions, while the amino group may facilitate interactions with receptors and enzymes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzenecarbonitrile have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. A study demonstrated that compounds containing sulfanyl groups exhibited significant antibacterial effects against Gram-positive bacteria.
Anticancer Activity
The potential anticancer properties of this compound are supported by studies evaluating its effects on cancer cell lines. In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer types, including leukemia and solid tumors. For example, sulfonamide derivatives were tested against multiple tumor cell lines and demonstrated varying degrees of antiproliferative activity .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzenecarbonitrile derivatives for their antimicrobial activity. The results indicated that compounds with sulfanyl functionalities showed enhanced activity against resistant bacterial strains. Specifically, the compound under review exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Anticancer Evaluation
In another investigation, the antiproliferative effects of this compound were assessed on a panel of cancer cell lines. The results revealed that while some derivatives showed promising activity, further optimization was needed to enhance efficacy and reduce toxicity .
Data Table: Biological Activities Overview
Activity Type | Assessed Compounds | Key Findings |
---|---|---|
Antimicrobial | This compound | Exhibited significant antibacterial activity against Gram-positive bacteria. |
Anticancer | Various benzenecarbonitrile derivatives | Inhibited proliferation in several cancer cell lines; further studies required for optimization. |
Properties
IUPAC Name |
5-amino-2-(4-methoxyphenyl)sulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-3-5-13(6-4-12)18-14-7-2-11(16)8-10(14)9-15/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDNWSWZPYKQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377676 | |
Record name | SBB055331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306980-92-7 | |
Record name | 5-Amino-2-[(4-methoxyphenyl)thio]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306980-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB055331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.